ic261 ic261 IC261 is a reversible, ATP-competitive inhibitor of casein kinase 1 (CK1) that inhibits CK1δ and CK1ɛ (IC50 = ~1 µM for both), as well as CK1α (IC50 = 16 µM). It is at least 100-fold less effective against PKA, p34cdc2, and p55fyn. IC 261, at 1 µM, inhibits cytokinesis in primary mouse embryo fibroblasts. IC261 is used to elucidate the role of CK1 in cells and in whole organisms.
SU5607, also known as IC-261, is a potent and selective CK1 inhibitor. IC261 triggers the mitotic checkpoint and induces p53-dependent postmitotic effects. At low micromolar concentrations IC261 inhibits cytokinesis causing a transient mitotic arrest. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation. IC261 binds to tubulin with an affinity similar to colchicine and is a potent inhibitor of microtubule polymerization. This activity accounts for many of the diverse biological effects of IC261 and, most importantly, for its selective cancer cell killing.
Brand Name: Vulcanchem
CAS No.: 186611-52-9
VCID: VC0544056
InChI: InChI=1S/C18H17NO4/c1-21-11-8-16(22-2)14(17(9-11)23-3)10-13-12-6-4-5-7-15(12)19-18(13)20/h4-10H,1-3H3,(H,19,20)/b13-10+
SMILES: COC1=CC(=C(C(=C1)OC)C=C2C3=CC=CC=C3NC2=O)OC
Molecular Formula: C18H17NO4
Molecular Weight: 311.3 g/mol

ic261

CAS No.: 186611-52-9

Cat. No.: VC0544056

Molecular Formula: C18H17NO4

Molecular Weight: 311.3 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

ic261 - 186611-52-9

Specification

Description IC261 is a reversible, ATP-competitive inhibitor of casein kinase 1 (CK1) that inhibits CK1δ and CK1ɛ (IC50 = ~1 µM for both), as well as CK1α (IC50 = 16 µM). It is at least 100-fold less effective against PKA, p34cdc2, and p55fyn. IC 261, at 1 µM, inhibits cytokinesis in primary mouse embryo fibroblasts. IC261 is used to elucidate the role of CK1 in cells and in whole organisms.
SU5607, also known as IC-261, is a potent and selective CK1 inhibitor. IC261 triggers the mitotic checkpoint and induces p53-dependent postmitotic effects. At low micromolar concentrations IC261 inhibits cytokinesis causing a transient mitotic arrest. IC261 induces cell cycle arrest and apoptosis of human cancer cells via CK1δ/ɛ and Wnt/β-catenin independent inhibition of mitotic spindle formation. IC261 binds to tubulin with an affinity similar to colchicine and is a potent inhibitor of microtubule polymerization. This activity accounts for many of the diverse biological effects of IC261 and, most importantly, for its selective cancer cell killing.
CAS No. 186611-52-9
Molecular Formula C18H17NO4
Molecular Weight 311.3 g/mol
IUPAC Name (3E)-3-[(2,4,6-trimethoxyphenyl)methylidene]-1H-indol-2-one
Standard InChI InChI=1S/C18H17NO4/c1-21-11-8-16(22-2)14(17(9-11)23-3)10-13-12-6-4-5-7-15(12)19-18(13)20/h4-10H,1-3H3,(H,19,20)/b13-10+
Standard InChI Key JBJYTZXCZDNOJW-JLHYYAGUSA-N
Isomeric SMILES COC1=CC(=C(C(=C1)OC)/C=C/2\C3=CC=CC=C3NC2=O)OC
SMILES COC1=CC(=C(C(=C1)OC)C=C2C3=CC=CC=C3NC2=O)OC
Canonical SMILES COC1=CC(=C(C(=C1)OC)C=C2C3=CC=CC=C3NC2=O)OC
Appearance Yellow solid powder

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